molecular formula C8H17NO B14900351 (S)-1-((S)-Piperidin-2-yl)propan-1-ol

(S)-1-((S)-Piperidin-2-yl)propan-1-ol

Cat. No.: B14900351
M. Wt: 143.23 g/mol
InChI Key: VCCAAURNBULZRR-YUMQZZPRSA-N
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Description

(S)-1-((S)-Piperidin-2-yl)propan-1-ol is a chiral secondary alcohol featuring a piperidine ring substituted with a propan-1-ol group. Its stereochemistry is defined by two stereocenters: the carbon at position 2 of the piperidine ring (S-configuration) and the hydroxyl-bearing carbon of the propanol moiety (also S-configuration). This compound is structurally related to bioactive alkaloids such as pelletierine, a traditional anti-helminthic agent isolated from Punica granatum .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S)-1-[(2S)-piperidin-2-yl]propan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

VCCAAURNBULZRR-YUMQZZPRSA-N

Isomeric SMILES

CC[C@@H]([C@@H]1CCCCN1)O

Canonical SMILES

CCC(C1CCCCN1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-Piperidin-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-piperidine and (S)-propan-1-ol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other chiral catalysts may be used to facilitate the reaction and ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of (S)-1-((S)-Piperidin-2-yl)propan-1-ol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-Piperidin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of chlorides or other substituted products.

Scientific Research Applications

(S)-1-((S)-Piperidin-2-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (S)-1-((S)-Piperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-1-((S)-Piperidin-2-yl)propan-1-ol and related compounds:

Compound Name Structure Functional Groups Stereochemistry Key Properties/Applications References
(S)-1-((S)-Piperidin-2-yl)propan-1-ol Piperidine-2-yl group + propan-1-ol chain Secondary alcohol (S,S) configuration Potential chiral intermediate in drug synthesis
Pelletierine (XS) Piperidine-2-yl group + propan-2-one chain Ketone (S) configuration at piperidine Anti-helminthic activity
XW (3-(piperidin-2-yl)propanal) Piperidine-2-yl group + propanal chain Aldehyde Not specified Historical misassignment as pelletierine
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Piperidine-2-yl + fluorophenyl + ethyl ester Ester, aryl fluoride Not specified Likely CNS-active derivative
(R)-1-Cyclohexyl-1-phenyl-3-(piperidin-1-yl)-propan-1-ol Cyclohexyl + phenyl + piperidine + propanol Tertiary alcohol, aryl (R) configuration at propanol Unknown; structural complexity suggests pharmacological potential
(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol Hydroxyphenyl + hydroxy-phenylpiperidine + propanol Diol, aryl, tertiary amine (1S,2S) configuration Potential neuroactive or anti-inflammatory agent

Key Structural and Functional Differences:

Functional Group Variations :

  • Unlike pelletierine (XS), which has a ketone group, (S)-1-((S)-Piperidin-2-yl)propan-1-ol contains a hydroxyl group, making it more polar and capable of hydrogen bonding. This difference could influence solubility and receptor binding .
  • Ethyl(fluorophenyl)(piperidin-2-yl)acetate () introduces a fluorophenyl and ester group, likely enhancing lipophilicity and metabolic stability compared to the parent alcohol .

Stereochemical Impact: The (S,S) configuration of (S)-1-((S)-Piperidin-2-yl)propan-1-ol distinguishes it from diastereomers like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (), which has additional aryl and piperidine substituents. Such stereochemical nuances can drastically alter biological activity .

Spectroscopic Differentiation :

  • Infrared (IR) spectroscopy reveals that while alcohols like (S)-1-((S)-Piperidin-2-yl)propan-1-ol share similar O-H stretching (~3200–3600 cm⁻¹) with other alcohols, their fingerprint regions (500–1500 cm⁻¹) differ significantly due to unique vibrational modes of the piperidine ring and substituents .

Biological Relevance :

  • Pelletierine (XS) demonstrates anti-parasitic activity, but the hydroxyl group in (S)-1-((S)-Piperidin-2-yl)propan-1-ol may confer distinct interactions with biological targets, such as enzymes or ion channels .

Research Findings and Implications

  • Misidentification Lessons : The historical misassignment of pelletierine (initially proposed as XW) underscores the importance of stereochemical and functional group verification in natural product chemistry .
  • Synthetic Utility : Compounds like ethyl(fluorophenyl)(piperidin-2-yl)acetate () highlight the role of piperidine-alcohol hybrids as precursors for fluorinated pharmaceuticals, which are increasingly relevant in CNS drug discovery .
  • Spectroscopic Tools : The distinct IR fingerprint regions of analogous alcohols (e.g., propan-1-ol vs. propan-2-ol) validate the use of spectroscopy for differentiating stereoisomers and structural analogs .

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